N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide
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Overview
Description
N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide: is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide is Carbonic Anhydrase 1 and 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .
Mode of Action
The compound interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to the active site of the enzyme
Biochemical Analysis
Biochemical Properties
It is known that benzenesulfonamides, the class of compounds to which it belongs, can interact with various enzymes and proteins . For instance, they have been found to interact with carbonic anhydrase 2 in humans
Molecular Mechanism
It is known that benzenesulfonamides can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules and changes in gene expression . Specific details about the molecular interactions of N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide remain to be discovered.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-bromopropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Conducted in anhydrous solvents such as tetrahydrofuran (THF) under an inert atmosphere.
Oxidation Reactions: Performed in aqueous or mixed solvent systems at room temperature or slightly elevated temperatures.
Major Products Formed:
Substitution Reactions: Products include N-[4-(Aminosulfonyl)phenyl]-2-aminopropanamide, N-[4-(Aminosulfonyl)phenyl]-2-thiopropanamide, etc.
Reduction Reactions: The major product is N-[4-(Aminosulfonyl)phenyl]propanamide.
Oxidation Reactions: The major product is N-[4-(Aminosulfonyl)phenyl]propanesulfonic acid.
Scientific Research Applications
N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
- N-[4-(Aminosulfonyl)phenyl]-2-methylpropanamide
- N-[4-(Aminosulfonyl)phenyl]-2-mercaptobenzamide
- N-[4-(Aminosulfonyl)phenyl]-2,2,2-trifluoroacetamide
Comparison: N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. Compared to N-[4-(Aminosulfonyl)phenyl]-2-methylpropanamide, the bromine atom allows for additional substitution reactions. In contrast to N-[4-(Aminosulfonyl)phenyl]-2-mercaptobenzamide, the bromine atom provides different electronic effects, influencing the compound’s overall reactivity. The trifluoroacetamide derivative, on the other hand, exhibits different physicochemical properties due to the presence of fluorine atoms, which can affect its biological activity and stability.
Properties
IUPAC Name |
2-bromo-N-(4-sulfamoylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3S/c1-6(10)9(13)12-7-2-4-8(5-3-7)16(11,14)15/h2-6H,1H3,(H,12,13)(H2,11,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJGWLORUHBFKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does MMH-1 interact with CA IX and what are the downstream effects on cancer cells?
A1: MMH-1 acts as a potent inhibitor of CA IX, an enzyme often overexpressed in aggressive tumors like triple-negative breast cancer []. By inhibiting CA IX, MMH-1 disrupts the tumor's ability to regulate pH, leading to a cascade of events that ultimately trigger apoptosis (programmed cell death). This includes:
- Increased extracellular pH: MMH-1 helps normalize the acidic tumor microenvironment by preventing the conversion of carbon dioxide and water to bicarbonate and protons, which are typically elevated in tumors [].
- Mitochondrial disruption: The altered pH disrupts the mitochondrial membrane integrity, impairing energy production and signaling pathways crucial for cell survival [].
- Elevated reactive oxygen species (ROS): The mitochondrial dysfunction leads to a buildup of ROS, which are highly reactive molecules that damage cellular components, further contributing to cell death [].
- Caspase activation: MMH-1 triggers both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways by activating caspases, the executioner proteins of apoptosis [].
Q2: What in vitro and in vivo studies have been conducted to evaluate the efficacy of MMH-1?
A3: The research primarily focuses on in vitro studies using the MDA-MB-231 cell line, a model for triple-negative breast cancer []. Key findings include:
- Selective cytotoxicity: MMH-1 demonstrated selective toxicity towards MDA-MB-231 cells compared to normal cells [].
- Cell cycle arrest: MMH-1 induced G0/G1 cell cycle arrest, preventing cancer cells from proliferating [].
- Reduced wound healing: MMH-1 inhibited the migratory and invasive capacity of MDA-MB-231 cells, suggesting potential anti-metastatic properties [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.